2-Bromo-4-(piperazin-1-ylmethyl)aniline
Description
2-Bromo-4-(piperazin-1-ylmethyl)aniline is a brominated aniline derivative featuring a piperazine moiety linked via a methylene bridge at the para position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility. The bromine atom at the ortho position and the piperazine group enable diverse reactivity, making it a valuable intermediate for synthesizing pharmacologically active molecules or ligands in coordination chemistry .
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
YVINTKNFJXUPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-bromo-4-hydroxybenzaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: De-brominated phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-bromo-4-[(piperazin-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-4-[(piperazin-1-yl)methyl]phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to interact with biological targets. The phenol group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with 2-Bromo-4-(piperazin-1-ylmethyl)aniline but differ in substituents, piperazine modifications, or bromine positioning. Key comparisons are summarized below:
2-Bromo-4-(4-methylpiperazin-1-yl)aniline (CAS: 166818-86-6)
- Molecular Formula : C₁₁H₁₆BrN₃
- Molecular Weight : 270.17 g/mol
- Structural Differences : A methyl group substitutes one nitrogen in the piperazine ring.
- Storage conditions (dark, inert atmosphere) suggest sensitivity to light and oxidation .
5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CID 4961872)
- Molecular Formula : C₁₁H₁₆BrN₃
- Molecular Weight : 270.17 g/mol
- Structural Differences : Bromine is positioned at the meta (C5) rather than ortho (C2) position relative to the aniline group.
- Impact : Altered electronic effects may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The meta-bromine could reduce steric hindrance in subsequent functionalization .
5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline (CID 105583422)
- Molecular Formula : C₁₂H₁₈BrN₃
- Molecular Weight : 284.20 g/mol
- Structural Differences : Two methyl groups at the 2- and 4-positions of the piperazine ring.
- Impact : Increased steric bulk may hinder interactions with biological targets or metal catalysts. The dimethyl substitution could also modulate basicity and solubility .
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline (CAS: 1980065-94-8)
- Molecular Formula : C₁₂H₁₅BrFN₃O
- Molecular Weight : 316.17 g/mol
- Structural Differences : An acetyl group on the piperazine and a fluorine atom at C5.
- Fluorine introduction may enhance binding affinity in drug-receptor interactions .
5-Bromo-2-(4-methyl-2-phenylpiperazin-1-yl)aniline
- Molecular Formula : C₁₇H₂₀BrN₃
- Molecular Weight : 346.26 g/mol
- Structural Differences : A phenyl group at the 2-position of the piperazine.
- Impact : The phenyl group introduces significant hydrophobicity, likely improving blood-brain barrier penetration but complicating aqueous solubility .
Comparative Data Table
Limitations and Knowledge Gaps
- Biological Data: Limited evidence on the specific biological activity or toxicity of this compound.
- Solubility and Stability : Experimental data on pH-dependent solubility or thermal stability are absent in the provided sources.
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